Saccharin N-(2-Acetic Acid Methyl Ester)
Overview
Description
Saccharin N-(2-Acetic Acid Methyl Ester) is a derivative of saccharin, an artificial sweetenerIt is characterized by its molecular formula C10H9NO5S and a molecular weight of 255.25 g/mol .
Mechanism of Action
Target of Action
Saccharin N-(2-Acetic Acid Methyl Ester), also known as methyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate, primarily targets a wide variety of organic transformations . It is used as a catalyst in these transformations, making it a key player in the process .
Mode of Action
The compound interacts with its targets by acting as a catalyst for various organic transformations . This catalytic action represents a greener and superior approach for reactions .
Biochemical Pathways
The application of Saccharin N-(2-Acetic Acid Methyl Ester) affects numerous biochemical pathways. It is involved in reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection, and oxidation . These saccharin derivatives also act as a source of CO, NH2, SCN, SCF3, and nitro groups .
Pharmacokinetics
It is known that the compound can be analyzed using reverse phase (rp) hplc method with simple conditions . This method is scalable and can be used for isolation impurities in preparative separation. It is also suitable for pharmacokinetics .
Result of Action
The result of the compound’s action is the facilitation of a wide variety of organic transformations . Its use as a catalyst leads to lower energy requirements, faster reactions, increased selectivity, and decreased use of processing and separation agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Saccharin N-(2-Acetic Acid Methyl Ester) typically involves the esterification of saccharin with acetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in the desired product .
Industrial Production Methods: In industrial settings, the production of Saccharin N-(2-Acetic Acid Methyl Ester) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors, and the product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: Saccharin N-(2-Acetic Acid Methyl Ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted saccharin derivatives.
Scientific Research Applications
Saccharin N-(2-Acetic Acid Methyl Ester) has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Comparison with Similar Compounds
Saccharin: The parent compound, known for its use as an artificial sweetener.
N-Formyl Saccharin: A derivative with a formyl group, used in organic synthesis.
N-Acyl Saccharin: Another derivative with an acyl group, also used in synthesis.
Uniqueness: Saccharin N-(2-Acetic Acid Methyl Ester) is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to other saccharin derivatives. This uniqueness makes it valuable in specific catalytic and synthetic applications .
Properties
IUPAC Name |
methyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S/c1-16-9(12)6-11-10(13)7-4-2-3-5-8(7)17(11,14)15/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLDQSMTDJWJCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216614 | |
Record name | Saccharin N-(2-acetic acid methyl ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-62-9 | |
Record name | 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, methyl ester, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6639-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Saccharin N-(2-acetic acid methyl ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6639-62-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Saccharin N-(2-acetic acid methyl ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-oxo1,2-benzisothiazole-2(3H)-acetate 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.952 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SACCHARIN N-(2-ACETIC ACID METHYL ESTER) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC3227JB2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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